molecular formula C11H10BrN3O3 B8552259 4-bromo-5-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole CAS No. 720702-44-3

4-bromo-5-(2-methoxy-5-nitrophenyl)-1-methyl-1H-pyrazole

Cat. No. B8552259
M. Wt: 312.12 g/mol
InChI Key: XWPRNJGPSBCEKO-UHFFFAOYSA-N
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Patent
US08754238B2

Procedure details

To a stirred solution of 4-bromo-5-(2-methoxy-5-nitro-phenyl)-1-methyl-1H-pyrazole (1.799 g, 5.76 mmol) in EtOH (20 mL) was added SnCl2.2H2O (5.306 g, 23.05 mmol, 4.0 eq.), the mixture was stirred at reflux for 2 hrs and EtOH was removed under vacuum. The resulting solid was dissolved in EtOAc, 1N NaOH (30 mL) was added, and the mixture was stirred overnight. The white precipitate was filtered off through celite, and the aqueous phase was extracted with EtOAc (3×80 mL). The combined organic phase was dried over anhydrous MgSO4, filtered and evaporated. The crude reaction mixture was purified by SiO2 column chromatography (Eluent: EtOAc/Hexane=1/3 then 1/1) to give 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenylamine (1.430 g, 5.07 mmol, 88%) as a white solid: LCMS m/z (%)=282 (M+H79Br, 98), 284 (M+H81Br, 100). 1H NMR (400 MHz, CDCl3 (s, 1H), 6.86 (d, J=8.8 Hz, 1H), 6.80 (dd, J=2.8, 8.8 Hz, 1H), 6.22 (d, J=2.4 Hz, 1H), 4.25 (broad s, 2H), 3.72 (s, 3H), 3.71 (s, 3H).
Quantity
1.799 g
Type
reactant
Reaction Step One
Quantity
5.306 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH3:18])[C:6]=1[C:7]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:8]=1[O:16][CH3:17].O.O.Cl[Sn]Cl.CCOC(C)=O.CCCCCC>CCO>[Br:1][C:2]1[CH:3]=[N:4][N:5]([CH3:18])[C:6]=1[C:7]1[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:8]=1[O:16][CH3:17] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1.799 g
Type
reactant
Smiles
BrC=1C=NN(C1C1=C(C=CC(=C1)[N+](=O)[O-])OC)C
Name
Quantity
5.306 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
EtOH was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in EtOAc
ADDITION
Type
ADDITION
Details
1N NaOH (30 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off through celite
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by SiO2 column chromatography (Eluent

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N(N=C1)C)C=1C=C(C=CC1OC)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.07 mmol
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.